3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide

Vue d'ensemble

Description

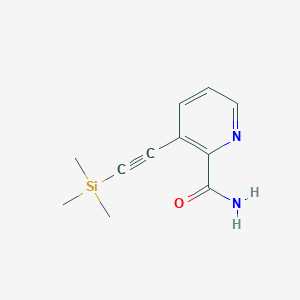

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide is a chemical compound with the empirical formula C11H14N2OSi and a molecular weight of 218.33 g/mol . It is a solid compound often used in early discovery research . The compound is characterized by the presence of a trimethylsilanylethynyl group attached to a pyridine ring, which is further connected to a carboxylic acid amide group .

Méthodes De Préparation

The synthesis of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide typically involves the following steps:

Formation of the Trimethylsilanylethynyl Group: This step involves the reaction of trimethylsilylacetylene with a suitable base to form the trimethylsilanylethynyl group.

Attachment to Pyridine Ring: The trimethylsilanylethynyl group is then attached to the pyridine ring through a coupling reaction, often using a palladium catalyst.

Formation of Carboxylic Acid Amide: The final step involves the conversion of the carboxylic acid group on the pyridine ring to a carboxylic acid amide group through an amidation reaction.

Analyse Des Réactions Chimiques

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its trimethylsilyl group enhances the reactivity of the ethynyl moiety, facilitating various chemical transformations.

Key Reactions:

- Oxidation : The compound can be oxidized to form pyridine-3-carboxylic acid derivatives, which are valuable intermediates in organic synthesis.

- Reduction : Reduction reactions yield pyridine-3-amine derivatives, expanding the library of nitrogen-containing compounds available for further functionalization.

- Substitution : The compound can undergo substitution reactions to produce a variety of substituted pyridine derivatives, enhancing its utility in synthesizing diverse chemical entities.

Biological Applications

Research indicates that 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide may have significant biological activity. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery.

Case Study: Antiparasitic Activity

A study investigated the antiparasitic properties of pyridine derivatives related to this compound against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The research demonstrated that certain derivatives exhibited growth inhibition of the parasite, indicating their potential as therapeutic agents for neglected tropical diseases .

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug development due to its ability to modulate biological activity. Its derivatives have shown promise in various therapeutic areas, including anticancer and anti-inflammatory applications.

Pharmacological Insights

Recent investigations into pyridine carboxamides have revealed promising pharmacological effects. For instance:

- Antineoplastic Activity : Some derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting potential use in cancer therapy .

- Mechanistic Studies : Quantum chemical calculations and spectroscopic analyses have been employed to elucidate the mechanisms underlying the biological activity of these compounds, providing insights into their mode of action .

Material Science

In addition to its biological applications, this compound is utilized in material science for the synthesis of materials with specific electronic or optical properties. Its incorporation into polymer matrices has been studied for enhancing conductivity and light absorption characteristics.

Data Summary Table

Mécanisme D'action

The mechanism of action of 3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide can be compared with other similar compounds, such as:

3-(2-Trimethylsilylethynyl)pyridine-2-carboxamide: This compound has a similar structure but differs in the position of the trimethylsilylethynyl group.

4-Methoxy-pyridine-2-carboxylic acid amide: This compound has a methoxy group instead of a trimethylsilanylethynyl group.

6-Methoxy-pyridine-2-carboxylic acid amide: Similar to the previous compound but with the methoxy group in a different position.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Activité Biologique

3-Trimethylsilanylethynyl-pyridine-2-carboxylic acid amide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a trimethylsilanylethynyl group and a carboxylic acid amide functionality. The synthesis typically involves the reaction of 3-pyridinecarboxylic acid with appropriate amines under controlled conditions, often utilizing coupling reagents to facilitate the formation of the amide bond.

Synthetic Methodologies

- Direct Amidation : Common methods include the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote the reaction between the carboxylic acid and amine.

- Silylation Techniques : The introduction of the trimethylsilyl group can be achieved through silylation reactions using trimethylsilyl chloride in the presence of a base.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Anticancer Properties

Studies have indicated that derivatives of pyridine carboxylic acids possess significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyridine Derivative | 23.80 ± 4.38 | NF-kB Pathway Inhibition |

The proposed mechanism for its biological activity includes:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression.

- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.

Case Studies

- In Vitro Studies : Preliminary studies demonstrated that similar compounds exhibited selective toxicity towards cancerous cells compared to normal cells, suggesting a favorable therapeutic index.

- Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of this compound, as well as its efficacy in reducing tumor size in xenograft models.

Toxicity and Safety Profile

While initial studies indicate promising biological activity, understanding the toxicity profile is crucial. Compounds with similar structures have shown low toxicity at therapeutic doses, but comprehensive toxicological assessments are required for this compound.

Propriétés

IUPAC Name |

3-(2-trimethylsilylethynyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OSi/c1-15(2,3)8-6-9-5-4-7-13-10(9)11(12)14/h4-5,7H,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGACQPYTBNGLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592075 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499193-54-3 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.